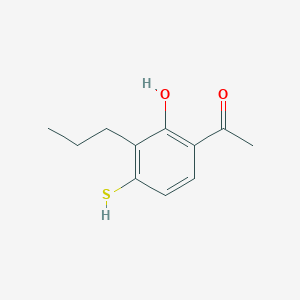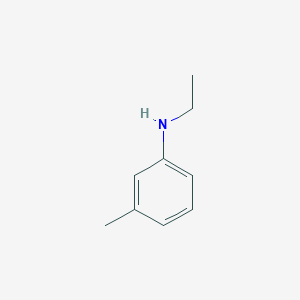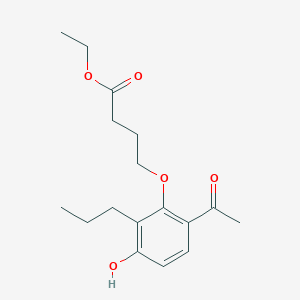
巴布特罗单氨基甲酸酯
描述
Bambuterol Monocarbamate is a chemical compound that serves as an intermediate in the bioconversion of bambuterol into its active form, terbutaline. Bambuterol is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other conditions characterized by bronchospasm. The compound is metabolized by butyrylcholinesterase to release its monocarbamate metabolite, which is further metabolized to form terbutaline .
科学研究应用
Bambuterol Monocarbamate has several scientific research applications:
Chemistry: Used in the study of cholinesterase inhibitors and their interactions with various enzymes.
Biology: Investigated for its role in the bioconversion of prodrugs and the enzymatic pathways involved.
Medicine: Explored for its potential in developing new treatments for asthma and other respiratory conditions.
Industry: Utilized in the production of beta2-adrenoceptor agonists and related compounds
作用机制
Target of Action
Bambuterol Monocarbamate is a prodrug of terbutaline and primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of bronchial smooth muscle, which is essential for the management of lung diseases associated with bronchospasm .
Mode of Action
The pharmacologic effects of Bambuterol Monocarbamate are attributable to its stimulation of beta-2 adrenergic receptors. This interaction triggers the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . The increase in cyclic AMP levels leads to the relaxation of bronchial smooth muscle and inhibits the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by Bambuterol Monocarbamate involves the conversion of ATP to cyclic AMP via the activation of adenyl cyclase . This process results in the relaxation of bronchial smooth muscles, leading to the dilation of bronchial passages .
Pharmacokinetics
Bambuterol Monocarbamate exhibits a bioavailability of approximately 20% . It undergoes extensive hepatic metabolism, further metabolized to terbutaline by plasma cholinesterase . The elimination half-life of Bambuterol Monocarbamate is around 13 hours for bambuterol and 21 hours for terbutaline . The compound is excreted renally .
Result of Action
The action of Bambuterol Monocarbamate results in the relaxation of bronchial smooth muscle, leading to the dilation of bronchial passages . This effect is beneficial for the management of lung diseases associated with bronchospasm, such as asthma .
Action Environment
The action, efficacy, and stability of Bambuterol Monocarbamate can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other medications, as concomitant administration of Bambuterol Monocarbamate with corticosteroids, diuretics, and xanthine derivatives increases the risk of hypokalemia . Furthermore, the compound’s action can be prolonged in individuals with impaired liver function .
生化分析
Biochemical Properties
Bambuterol Monocarbamate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary enzymes involved in its metabolism is butyrylcholinesterase. This enzyme hydrolyzes Bambuterol Monocarbamate to release terbutaline, which then exerts its therapeutic effects. Additionally, Bambuterol Monocarbamate interacts with cytochrome P450 enzymes, which are involved in its oxidative metabolism. These interactions are crucial for the compound’s prolonged duration of action and its ability to provide sustained bronchodilation .
Cellular Effects
Bambuterol Monocarbamate affects various types of cells and cellular processes. It primarily targets smooth muscle cells in the respiratory tract, causing relaxation and dilation of bronchial passages. This effect is mediated through the activation of beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in smooth muscle relaxation and inhibition of inflammatory mediator release from mast cells. Additionally, Bambuterol Monocarbamate influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of Bambuterol Monocarbamate involves its conversion to terbutaline, which then binds to beta-2 adrenergic receptors on the surface of smooth muscle cells. This binding activates adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release. Additionally, Bambuterol Monocarbamate inhibits butyrylcholinesterase, prolonging its own hydrolysis and enhancing its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bambuterol Monocarbamate change over time. The compound is stable and exhibits a prolonged duration of action due to its slow hydrolysis and metabolism. Studies have shown that Bambuterol Monocarbamate maintains its bronchodilator effects for up to 24 hours after administration. Its stability and degradation can be influenced by factors such as pH, temperature, and the presence of metabolic enzymes. Long-term studies have demonstrated that Bambuterol Monocarbamate does not cause significant adverse effects on cellular function, making it a safe and effective treatment option .
Dosage Effects in Animal Models
The effects of Bambuterol Monocarbamate vary with different dosages in animal models. At low doses, the compound effectively relaxes bronchial smooth muscle and improves respiratory function. At higher doses, it may cause adverse effects such as tremors, tachycardia, and hypokalemia. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional therapeutic benefits but increases the risk of side effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse reactions .
Metabolic Pathways
Bambuterol Monocarbamate is involved in several metabolic pathways. It is primarily hydrolyzed by butyrylcholinesterase to release terbutaline. Additionally, it undergoes oxidative metabolism by cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolic pathways are crucial for the compound’s prolonged duration of action and its ability to provide sustained bronchodilation. The interactions with metabolic enzymes also influence the compound’s pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Bambuterol Monocarbamate is transported and distributed within cells and tissues through various mechanisms. After oral administration, it is absorbed from the gastrointestinal tract and distributed to the lungs, where it exerts its therapeutic effects. The compound is also transported by binding proteins and transporters, which facilitate its movement across cell membranes. The distribution of Bambuterol Monocarbamate is influenced by factors such as tissue perfusion, binding affinity, and the presence of metabolic enzymes .
Subcellular Localization
The subcellular localization of Bambuterol Monocarbamate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm of smooth muscle cells, where it interacts with beta-2 adrenergic receptors and other biomolecules. Additionally, Bambuterol Monocarbamate may undergo post-translational modifications that direct it to specific compartments or organelles within the cell. These localization signals are essential for the compound’s therapeutic effects and its ability to modulate cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bambuterol Monocarbamate involves several steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate undergoes halogenation with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).
Industrial Production Methods: Industrial production of Bambuterol Monocarbamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes precise control of temperature, pH, and reaction times to facilitate efficient conversion of intermediates to the final product .
化学反应分析
Types of Reactions: Bambuterol Monocarbamate undergoes several types of chemical reactions, including hydrolysis and oxidation. The hydrolytic reactions are catalyzed by cholinesterases, leading to the formation of terbutaline .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by butyrylcholinesterase, resulting in the formation of terbutaline.
Oxidation: Involves the use of oxidizing agents under controlled conditions to modify the chemical structure.
Major Products: The primary product formed from the hydrolysis of Bambuterol Monocarbamate is terbutaline, a short-acting beta2-adrenoceptor agonist .
相似化合物的比较
Terbutaline: A short-acting beta2-adrenoceptor agonist.
Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.
Formoterol: A long-acting beta2-adrenoceptor agonist.
Comparison: Bambuterol Monocarbamate is unique due to its role as an intermediate in the bioconversion of bambuterol to terbutaline. Unlike terbutaline and salbutamol, which are directly active, Bambuterol Monocarbamate requires enzymatic conversion to exert its effects. This property allows for a more controlled and sustained release of the active drug, making it advantageous in long-term asthma management .
属性
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRNXYMUZQGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552835 | |
| Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81732-52-7 | |
| Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-carbamic acid, 3-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl ester, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibenzo[a,l]pyrene](/img/structure/B127179.png)



![Benzo[c]phenanthrene](/img/structure/B127203.png)








